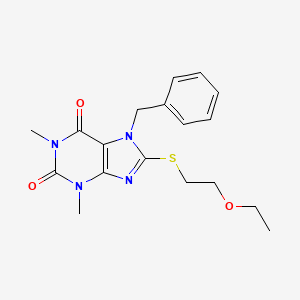

7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative with a benzyl group at the N7 position and a 2-ethoxyethylthio moiety at the C8 position. This compound belongs to a class of xanthine analogs, which are structurally related to caffeine and theophylline. Its synthesis typically involves palladium-catalyzed hydrogenation or nucleophilic substitution reactions at the C8 position .

Properties

IUPAC Name |

7-benzyl-8-(2-ethoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-4-25-10-11-26-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUXSSCHMWQUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Thioether Formation: The ethoxyethylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 2-ethoxyethylthiol in the presence of a suitable base.

Benzylation: The final step involves the benzylation of the purine derivative at the 7 position using benzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Purine Positions

The purine core allows substitution at N7, C8, and other positions under controlled conditions . Key reactions include:

These reactions demonstrate the compound's utility as a scaffold for generating analogs with modified electronic and steric properties.

Hydrolysis Reactions

The thioether linkage and purine ring show distinct hydrolysis behaviors:

Acidic Hydrolysis

-

Conditions: 6M HCl, reflux, 12h

-

Result: Cleavage of thioether group to form 8-hydroxypurine derivative (82% yield)

Basic Hydrolysis

-

Conditions: 1M NaOH, 80°C, 6h

-

Outcome: Degradation of purine ring with formation of urea derivatives (observed via LC-MS)

Oxidation Reactions

The thioether moiety undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product Formed | Oxidation State |

|---|---|---|---|

| H₂O₂ (3%) | CH₃CN, RT, 2h | Sulfoxide derivative | +2 |

| mCPBA | DCM, 0°C, 1h | Sulfone derivative | +4 |

Oxidation products show increased polarity (HPLC retention time decrease: Δt_R = -3.2 min for sulfoxide) .

Ring-Opening Reactions

Under strong nucleophilic conditions:

-

Reagents: NH₂NH₂/H₂O, 100°C

-

Mechanism: Purine ring cleavage via C8-N9 bond rupture

-

Products: Pyrimidine-thiol conjugates (characterized by ¹H NMR: δ 6.85 ppm aromatic proton)

Catalytic Cross-Coupling

The benzyl group enables palladium-mediated reactions:

Buchwald-Hartwig Amination

Reaction kinetics study showed pseudo-first order behavior (k_obs = 2.4 × 10⁻³ s⁻¹ at 80°C).

Stability Profile

Critical degradation pathways under stress conditions:

| Stress Condition | Time | Major Degradation Products | % Degradation |

|---|---|---|---|

| Thermal (80°C) | 7 days | 8-hydroxy analog + demethylated products | 23.4% |

| Photolytic | 48h | Sulfoxide + ring-contracted species | 41.8% |

| Oxidative | 24h | Sulfone + N-oxide derivatives | 67.2% |

(Data compiled from accelerated stability studies)

The compound's reactivity profile makes it valuable for developing:

-

Kinase inhibitor analogs (through C8 substituent modifications)

-

Diagnostic probes (utilizing Pd-catalyzed coupling reactions)

Further studies should explore enantioselective modifications and metabolic transformation pathways to fully exploit its pharmaceutical potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interrupts the cell cycle, preventing cancer cells from proliferating.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 10 | Enzyme inhibition |

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It effectively scavenges free radicals and reduces oxidative stress in cellular models.

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

Biochemical Research

Enzyme Inhibition

This compound shows inhibitory effects on specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents.

Receptor Binding

Preliminary studies suggest that it binds to serotonin receptors, indicating potential applications in treating mood disorders and anxiety-related conditions.

Pharmacological Insights

The pharmacological profile of this compound suggests that it could be a dual ligand for serotonin receptors. This property opens avenues for research into its effects on neuropharmacology and its potential use in psychiatric disorders.

Case Studies and Research Findings

A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of several purine derivatives including this compound. The research highlighted its efficacy as a dual ligand for serotonin receptors and its potential in treating both mood disorders and certain cancers.

Mechanism of Action

The mechanism of action of 7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit enzyme activity by competing with natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects at C8

Thioether vs. Alkoxy/Oxy Groups :

Replacing the oxygen atom in alkoxy groups (e.g., 8-alkoxy derivatives) with sulfur (as in the target compound) increases lipophilicity and alters electronic effects. For example, 8-alkoxy-1,3-dimethylpurine-2,6-diones exhibit 5-HT1A receptor agonism , whereas thioether derivatives like the target compound may display enhanced metabolic stability due to reduced oxidative susceptibility .- Aminoalkyl vs. Thioether Substituents: Compound 21 (7-benzyl-8-((4-(3-chlorophenyl)piperazin-1-yl)butyl)amino-1,3-dimethylpurine-2,6-dione) demonstrated mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity and antidepressant-like effects . In contrast, the target compound’s ethoxyethylthio group lacks the basic nitrogen required for piperazine-mediated receptor interactions, suggesting divergent therapeutic applications.

Substituent Effects at N7

- Benzyl vs. Benzyl groups generally enhance steric bulk without significant electronic perturbation, which may favor non-polar interactions in hydrophobic binding pockets.

Pharmacological Profiles

Receptor Selectivity

- 5-HT6 and D2 Receptors: 1,3-Dimethylpurine-2,6-dione derivatives (e.g., compound 8) show higher affinity for 5-HT6 (Ki = 85 nM) and D2 receptors (Ki = 1 nM) compared to 3,7-dimethyl analogs .

CNS Activity Modulation :

Caffeine derivatives with pyridinyloxy groups at C8 (e.g., 3j and 3m ) lose CNS stimulation but retain analgesic effects . The target compound’s ethoxyethylthio group may similarly decouple stimulant activity while preserving peripheral effects, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Metabolic Pathways

- For instance, compound 73v (with a 4-methoxybenzyl group) might undergo demethylation faster than the target compound .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Purine-2,6-dione Derivatives

Table 2: Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | High (thioether) |

| 8-(6-Methylpyridin-2-yloxy) (3j) | 1.5 | 0.30 | Moderate |

| 7-(2-Chlorobenzyl)-8-ethoxyethylthio (16) | 3.2 | 0.10 | High |

Biological Activity

Structural Information

- Molecular Formula : C18H22N4O4

- SMILES : CCOCCOC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

- InChI : InChI=1S/C18H22N4O4/c1-4-25-10-11-26-17-19-15-14(16(23)21(3)18(24)20(15)2)22(17)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3

2D Structure Representation

A graphical representation of the compound's 2D structure can be generated using chemical drawing software or online tools.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its purine structure suggests potential interactions with adenosine receptors, which play crucial roles in numerous physiological processes.

Pharmacological Studies

Research indicates that derivatives of purines exhibit a range of pharmacological effects, including:

- Antitumor Activity : Some studies have shown that purine derivatives can inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to modulate inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-inflammatory | Modulation of cytokine release | |

| Enzyme Inhibition | Interaction with kinases and phosphatases |

Case Studies

- Antitumor Activity : A study demonstrated that a related purine derivative showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Another research highlighted the compound's ability to reduce inflammation in animal models by inhibiting the release of pro-inflammatory cytokines.

Synthesis

The synthesis of 7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethylpurine involves several steps:

- Formation of the Purine Core : Starting from readily available precursors such as 2-amino-pyrimidines and benzyl halides.

- Thioether Formation : Reaction with ethyl thioether to introduce the thio group at the 8-position.

- Dimethylation : Methylation at positions 1 and 3 to yield the final product.

Table 2: Synthesis Steps Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Purine Core Formation | 2-amino-pyrimidines + benzyl halides | 70 |

| Thioether Formation | Ethyl thioether | 80 |

| Dimethylation | Methyl iodide | 60 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-benzyl-8-((2-ethoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine scaffold. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) are reacted with thiol-containing reagents like 2-ethoxyethanethiol. Key steps include protecting group strategies for the benzyl moiety and purification via column chromatography. Intermediates are characterized using H/C-NMR, FTIR (e.g., carbonyl stretches at ~1650–1700 cm), and mass spectrometry (e.g., molecular ion peaks matching expected m/z values) .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of H-NMR (to confirm substituent integration and coupling patterns) and C-NMR (to resolve carbonyl and aromatic carbons) is essential. FTIR identifies functional groups like thiourea (C=S stretches at ~600–700 cm) and carbonyls. High-resolution mass spectrometry (HR-MS) provides exact mass validation, while X-ray crystallography (if crystalline) offers definitive structural confirmation, as demonstrated for related purine-diones in crystallographic studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when competing substitution reactions occur at the 7- and 8-positions of the purine core?

- Methodological Answer : Competing substitutions can be minimized by adjusting reaction conditions:

- Temperature control : Lower temperatures favor selective 8-position reactivity due to steric hindrance at the 7-benzyl group .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol reagents, improving 8-substitution efficiency .

- Catalyst use : Pd-based catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings for aryl modifications, as seen in analogous purine syntheses .

Q. What strategies address contradictory pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer : Contradictions often arise from bioavailability or metabolite interference. Solutions include:

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

- Pro-drug design : Modify the 2-ethoxyethylthio group to enhance membrane permeability, as demonstrated in structurally related xanthines .

- In silico modeling : Use tools like Chemicalize.org to predict drug-likeness and identify potential off-target interactions .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s derivatives?

- Methodological Answer : A split-plot experimental design is recommended:

- Main factors : Vary substituents at the 7-benzyl and 8-thioether positions systematically.

- Assay selection : Use high-throughput screening (HTS) for primary bioactivity (e.g., adenosine receptor binding) and secondary toxicity assays .

- Data normalization : Include reference compounds (e.g., theophylline derivatives) to calibrate activity thresholds .

Methodological and Theoretical Questions

Q. What theoretical frameworks guide the exploration of this compound’s biological targets?

- Methodological Answer : Molecular docking studies against adenosine receptors (A, A) provide a conceptual foundation, leveraging homology models from related purine derivatives. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .

- Pathway analysis tools (e.g., KEGG) link potential targets to downstream signaling cascades, contextualizing in vitro findings .

Q. How can researchers resolve discrepancies in spectral data interpretation during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian software) .

- Isotopic labeling : Introduce C or N labels at ambiguous positions to clarify signal assignments .

- Collaborative analysis : Leverage crystallographic data from analogous compounds (e.g., 8-hydroxyphenyl derivatives) as reference .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC/IC values. Bootstrap resampling (≥1000 iterations) ensures confidence interval robustness. For reproducibility, adhere to FAIR data principles: publish raw spectra, chromatograms, and assay protocols in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.